molecular formula C17H16ClFN2O3S B248366 1-[(4-Chlorophenyl)sulfonyl]-4-(4-fluorobenzoyl)piperazine

1-[(4-Chlorophenyl)sulfonyl]-4-(4-fluorobenzoyl)piperazine

Cat. No.: B248366
M. Wt: 382.8 g/mol
InChI Key: GNAMWIXIOBQXKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-Chlorophenyl)sulfonyl]-4-(4-fluorobenzoyl)piperazine is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 4-chlorophenylsulfonyl group and a 4-fluorobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Chlorophenyl)sulfonyl]-4-(4-fluorobenzoyl)piperazine typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-fluorobenzoyl piperazine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Chlorophenyl)sulfonyl]-4-(4-fluorobenzoyl)piperazine can undergo various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl and benzoyl groups.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and piperazine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted piperazine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound.

Scientific Research Applications

1-[(4-Chlorophenyl)sulfonyl]-4-(4-fluorobenzoyl)piperazine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-[(4-Chlorophenyl)sulfonyl]-4-(4-fluorobenzoyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-[(4-Chlorophenyl)sulfonyl]-4-(2-fluorobenzoyl)piperazine: A similar compound with a different fluorobenzoyl substitution pattern.

    1-(4-Chlorophenyl)sulfonyl-4-(4-methylphenyl)piperazine: A compound with a methyl group instead of a fluorine atom.

    1-[(4-Chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl]piperazine: A compound with a phenylmethyl group instead of a benzoyl group.

Uniqueness

1-[(4-Chlorophenyl)sulfonyl]-4-(4-fluorobenzoyl)piperazine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H16ClFN2O3S

Molecular Weight

382.8 g/mol

IUPAC Name

[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-(4-fluorophenyl)methanone

InChI

InChI=1S/C17H16ClFN2O3S/c18-14-3-7-16(8-4-14)25(23,24)21-11-9-20(10-12-21)17(22)13-1-5-15(19)6-2-13/h1-8H,9-12H2

InChI Key

GNAMWIXIOBQXKG-UHFFFAOYSA-N

SMILES

C1CN(CCN1C(=O)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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